molecular formula C8H5FIN3S B13689913 2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole

Cat. No.: B13689913
M. Wt: 321.12 g/mol
InChI Key: ZILXADQIBSICQK-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-5-iodoaniline with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The presence of the fluorine and iodine atoms may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-chloro-5-iodophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromo-5-iodophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-methyl-5-iodophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

Molecular Formula

C8H5FIN3S

Molecular Weight

321.12 g/mol

IUPAC Name

5-(2-fluoro-5-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FIN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

ZILXADQIBSICQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C2=NN=C(S2)N)F

Origin of Product

United States

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